molecular formula C16H15N3O B12159892 N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide

N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12159892
M. Wt: 265.31 g/mol
InChI Key: PLOJVTGPLHSGEA-UHFFFAOYSA-N
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Description

N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic small molecule characterized by an indole-2-carboxamide core substituted with a pyridin-2-yl ethyl group.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C16H15N3O/c20-16(18-10-8-13-6-3-4-9-17-13)15-11-12-5-1-2-7-14(12)19-15/h1-7,9,11,19H,8,10H2,(H,18,20)

InChI Key

PLOJVTGPLHSGEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Reduction

A common route involves:

  • Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., propionyl chloride) in 1,2-dichloroethane using AlCl₃ as a catalyst.

  • Reduction of the resulting 3-acyl intermediate to a 3-alkyl group via triethylsilane (TES) in trifluoroacetic acid (TFA).

  • Ester hydrolysis using NaOH in ethanol to yield 3-alkyl-5-chloroindole-2-carboxylic acid.

Example :

  • Ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate → 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (yield: 85–92%).

Hemetsberger-Knittel Indole Synthesis

For substituted indoles, this method involves:

  • Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.

  • Thermolysis of the azide intermediate to form methyl-2-azidocinnamate.

  • Cyclization under thermal conditions to yield indole-2-carboxylates.

Optimization Note :

  • Cyclization of methyl-2-azidocinnamate (16d ) produced 5- and 7-substituted regioisomers, with the 5-isomer favored (ratio: ~1.2:1).

Preparation of 2-(Pyridin-2-yl)ethylamine

The amine component can be synthesized via:

Reductive Amination

  • Pyridine-2-carbaldehyde reacts with ethanolamine in the presence of NaBH₃CN or NaBH(OAc)₃ to form 2-(pyridin-2-yl)ethylamine.

  • Yield : 70–85% under optimized conditions.

Nitrile Reduction

  • 2-(Pyridin-2-yl)acetonitrile is hydrogenated using Raney nickel or Pd/C in methanol to yield the primary amine.

Amide Coupling Strategies

Coupling indole-2-carboxylic acids with 2-(pyridin-2-yl)ethylamine is achieved via peptide coupling reagents.

BOP-Mediated Coupling

Protocol :

  • Dissolve indole-2-carboxylic acid (1 eq) and 2-(pyridin-2-yl)ethylamine (1.2 eq) in anhydrous DMF.

  • Add BOP (1.5 eq) and DIPEA (3 eq).

  • Stir at room temperature for 4–12 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Typical Yields : 65–89% for analogous compounds.

EDC/HOBt Coupling

Alternative Method :

  • EDC (1.5 eq) and HOBt (1 eq) in DMF or CH₂Cl₂ at 0°C to room temperature.

  • Yield : 72–86% for thiazolyl-indole-2-carboxamides.

Optimization and Challenges

Substituent Effects on Reactivity

  • C3 Alkyl Groups : Longer chains (e.g., n-pentyl) improve coupling efficiency due to reduced steric hindrance.

  • Halogenation : 5-Chloro substituents enhance stability during Friedel-Crafts acylation.

Purification Challenges

  • Byproducts : Unreacted starting materials and DCU (from DCC) complicate purification.

  • Solution : Use EDC instead of DCC to minimize byproducts.

Comparative Data on Coupling Methods

MethodReagentsSolventTemp (°C)Yield (%)Reference
BOP/DIPEABOP, DIPEADMF2578–89
EDC/HOBtEDC, HOBt, DIPEACH₂Cl₂0 → 2572–86
DCC/DMAPDCC, DMAPCH₂Cl₂0 → 2560–75

Scale-Up and Industrial Relevance

  • Patented Routes : Fisher indole cyclization coupled with amide formation (e.g., WO2008072257A2).

  • Key Steps :

    • Cyclization of hydrazono esters under polyphosphoric acid.

    • Hydrolysis of ethyl esters to carboxylic acids using NaOH .

Chemical Reactions Analysis

Reactions::

    Oxidation: and :

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Pharmacological Applications

1.1 Cannabinoid Receptor Modulation
One of the prominent applications of N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide is its role as a modulator of the cannabinoid CB1 receptor. Research indicates that compounds within the indole-2-carboxamide class can exhibit allosteric modulation of CB1, which is crucial for developing treatments for conditions like obesity and pain management. Studies have shown that modifications in the structure can enhance binding affinity and selectivity for the receptor, making these compounds valuable in drug design aimed at cannabinoid receptor pathways .

1.2 Anti-inflammatory Activity
Indole derivatives, including this compound, have demonstrated anti-inflammatory properties. For instance, certain analogs have been found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies suggest that specific substitutions can significantly enhance their efficacy against inflammation-related pathways .

Synthetic Strategies and Development

2.1 Synthesis Techniques
The synthesis of this compound typically involves various organic reactions, including carbamoylation and coupling techniques. Recent advancements have highlighted the use of isocyanate derivatives in synthesizing indole carboxamides, providing higher yields and purities .

Table 1: Synthetic Methods Overview

MethodologyDescriptionYield (%)Reference
CarbamoylationReaction with isocyanatesHigh
Amide CouplingCoupling indoles with aminesModerate
Microwave-Assisted SynthesisRapid synthesis using microwave irradiationHigh

Case Studies and Research Findings

3.1 Case Study: CB1 Receptor Modulation
In a study evaluating various indole derivatives for their ability to modulate the CB1 receptor, this compound exhibited promising allosteric activity. The modifications on the indole ring were crucial for maintaining high binding affinity while minimizing side effects associated with direct agonists .

3.2 Case Study: Anti-inflammatory Effects
Research involving in vitro assays demonstrated that certain derivatives of this compound significantly inhibited COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This positions these compounds as potential candidates for further development in treating inflammatory diseases.

Mechanism of Action

    Histamine H₁ Receptor Agonism:

Comparison with Similar Compounds

Comparison with Similar Compounds

Indole carboxamide derivatives often exhibit variations in their substituents, which critically influence their physicochemical properties, binding affinities, and biological activity. Below, we compare N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide with structurally related compounds, focusing on molecular interactions, efficacy, and experimental findings.

Structural and Functional Analogues

Compound 11a (N-[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide) Substituents: Cyclohexylmethyl group at the indole nitrogen. Key Interactions: Binds to residues Asn142 and Gln189 in SARS-CoV-2 main protease (Mpro), forming hydrogen bonds and van der Waals interactions. Demonstrated in vitro efficacy against viral replication .

Compound 11b (N-[(1S)-1-[(3-fluorophenyl)methyl]-2-[[(1S)-1-formyl-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide) Substituents: 3-Fluorophenylmethyl group at the indole nitrogen. Key Interactions: Similar binding to Asn142 and Gln189 but enhanced hydrophobic interactions due to the fluorophenyl group. Exhibits improved selectivity compared to 11a . Efficacy: Higher potency than 11a, attributed to fluorine-induced electronic effects and steric optimization.

Target Compound (this compound) Substituents: Pyridin-2-yl ethyl group at the indole nitrogen. Key Interactions: The pyridine moiety may engage in π-π stacking or hydrogen bonding with aromatic residues (e.g., His41 in SARS-CoV-2 Mpro). Hypothetical Advantages: The pyridine group could enhance solubility and bioavailability compared to bulkier substituents (e.g., cyclohexylmethyl).

Comparative Analysis

Feature Compound 11a Compound 11b Target Compound
Substituent Cyclohexylmethyl 3-Fluorophenylmethyl Pyridin-2-yl ethyl
Key Binding Residues Asn142, Gln189 Asn142, Gln189 Hypothetical: His41
In Vitro Efficacy Moderate High Not tested
Solubility Low (hydrophobic) Moderate Likely higher (polar pyridine)
Bioavailability Limited Improved Potentially optimized

Mechanistic Insights

  • Role of Substituents : Bulky groups (e.g., cyclohexylmethyl in 11a) enhance hydrophobic interactions but may reduce solubility. Fluorinated aromatic groups (11b) balance hydrophobicity and electronic effects. The pyridine group in the target compound introduces polarity, which could improve pharmacokinetics.
  • Conformational Flexibility: Compounds 11a and 11b feature rigid pyrrolidinone and formyl groups, which stabilize bioactive conformations.

Biological Activity

N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the pyridine moiety enhances its interaction with various biological targets, making it an attractive candidate for drug development.

Property Value
Molecular FormulaC15H18N2O
Molecular Weight258.32 g/mol
Structural FeaturesIndole and pyridine groups

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby influencing various physiological processes.
  • Receptor Binding : It can bind to cell surface receptors, modulating signal transduction pathways.
  • DNA/RNA Interaction : Potential intercalation into DNA or RNA could affect transcription and translation processes, leading to altered gene expression.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of indole carboxamides exhibit potent anticancer effects by targeting specific cancer cell lines. For instance, compounds similar to this compound have shown efficacy against liver cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Indole derivatives have been explored for their antimicrobial activities. This compound may exhibit antibacterial and antifungal properties, making it a candidate for treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially useful in managing conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole or pyridine moieties can enhance potency and selectivity towards specific targets. For example:

Modification Effect
Alkyl substitutions on the indoleImproved potency against Mycobacterium tuberculosis
Variations in the pyridine positionAltered receptor binding affinity

Case Studies

Several case studies have investigated the efficacy of compounds related to this compound:

  • Anti-cancer Study : A derivative was tested against various liver cancer cell lines, demonstrating significant cytotoxicity and lower toxicity compared to standard treatments . The study highlighted the compound's ability to induce apoptosis through Nur77 modulation.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of indole derivatives against a range of bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity (e.g., indole NH peaks at δ 11.7 ppm, pyridine protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 411.1 in related structures) .
  • HPLC : Purity assessment (>95% typical for pharmacological studies) .

Advanced : X-ray crystallography (using SHELX software ) resolves stereoelectronic effects, while dynamic NMR probes conformational flexibility in solution .

How can structural contradictions in crystallographic vs. computational models be resolved?

Advanced
Discrepancies between X-ray structures (e.g., torsion angles) and density functional theory (DFT) predictions often arise from crystal packing forces. Strategies include:

  • Multi-conformer refinement : Using SHELXL to model disorder .
  • Solvent effect simulations : Incorporating implicit solvent models in computational studies .
  • Comparative analysis : Cross-validate with neutron diffraction or cryo-EM data if available .

What strategies are used to analyze structure-activity relationships (SAR) for bioactivity optimization?

Q. Advanced

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., methoxy, halogens) on the indole or pyridine rings to modulate receptor binding .
  • Bioisosteric replacement : Replace pyridine with pyrazine (as in ) to enhance solubility or metabolic stability.
  • Pharmacophore mapping : Use molecular docking (AutoDock, Glide) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

How should researchers address contradictory pharmacological data in target validation?

Q. Advanced

  • Dose-response profiling : Confirm activity across multiple concentrations (e.g., IC50_{50} values in enzyme assays vs. cell viability studies) .
  • Off-target screening : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to rule out nonspecific effects .
  • Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What considerations are critical for designing in vivo pharmacokinetic studies?

Q. Advanced

  • Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes .
  • Bioavailability : Formulate with co-solvents (e.g., PEG 400) or lipid nanoparticles to enhance solubility .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) for whole-body autoradiography .

How can computational modeling guide the design of derivatives with improved selectivity?

Q. Advanced

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., RMSD <2 Å for stable binding) .
  • Free energy perturbation (FEP) : Predict binding affinity changes upon substituent modification .
  • ADMET prediction : Use tools like SwissADME to optimize logP (<5), polar surface area (<140 Ų), and rule out hepatotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.